molecular formula C16H13NO5 B14577015 Methyl 2-[(4-nitrophenyl)acetyl]benzoate CAS No. 61653-08-5

Methyl 2-[(4-nitrophenyl)acetyl]benzoate

Cat. No.: B14577015
CAS No.: 61653-08-5
M. Wt: 299.28 g/mol
InChI Key: OORINHJGUNQCNK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further substituted with a 4-nitrophenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenyl)acetyl]benzoate typically involves the esterification of 2-[(4-nitrophenyl)acetyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)acetyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Aqueous sodium hydroxide (NaOH)

    Oxidation: Potassium permanganate (KMnO4)

Major Products Formed

    Reduction: Methyl 2-[(4-aminophenyl)acetyl]benzoate

    Substitution: 2-[(4-nitrophenyl)acetyl]benzoic acid

    Oxidation: 2-[(4-nitrophenyl)acetyl]benzoic acid

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)acetyl]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)acetyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)acetyl]benzoate
  • Methyl 2-[(4-methylphenyl)acetyl]benzoate
  • Methyl 2-[(4-fluorophenyl)acetyl]benzoate

Uniqueness

Methyl 2-[(4-nitrophenyl)acetyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can have different pharmacological properties compared to their halogenated or methylated counterparts.

Properties

CAS No.

61653-08-5

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

methyl 2-[2-(4-nitrophenyl)acetyl]benzoate

InChI

InChI=1S/C16H13NO5/c1-22-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3

InChI Key

OORINHJGUNQCNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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